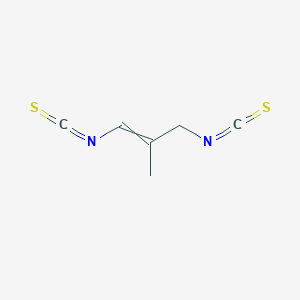
1,3-Diisothiocyanato-2-methylprop-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diisothiocyanato-2-methylprop-1-ene is an organic compound with the molecular formula C6H6N2S2 It is characterized by the presence of two isothiocyanate groups attached to a methylpropene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Diisothiocyanato-2-methylprop-1-ene can be synthesized through the reaction of 2-methylprop-1-ene with thiophosgene (CSCl2) in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the base facilitating the formation of the isothiocyanate groups.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Diisothiocyanato-2-methylprop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate groups can be substituted by nucleophiles such as amines, leading to the formation of thiourea derivatives.
Addition Reactions: The compound can participate in addition reactions with electrophiles, resulting in the formation of new carbon-nitrogen or carbon-sulfur bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Electrophiles: Halogens and other electrophilic species are used in addition reactions.
Conditions: Reactions typically occur under mild to moderate temperatures, with solvents such as dichloromethane or acetonitrile.
Major Products
Thiourea Derivatives: Formed from substitution reactions with amines.
Addition Products: Formed from reactions with electrophiles, leading to various functionalized derivatives.
Applications De Recherche Scientifique
1,3-Diisothiocyanato-2-methylprop-1-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,3-Diisothiocyanato-2-methylprop-1-ene involves the interaction of its isothiocyanate groups with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The compound’s reactivity with biological macromolecules, such as proteins and nucleic acids, underlies its potential bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isobutylene (2-Methylprop-1-ene): A hydrocarbon with a similar backbone but lacking the isothiocyanate groups.
1,3-Diisothiocyanatopropane: A compound with a similar structure but with a different carbon backbone.
Uniqueness
1,3-Diisothiocyanato-2-methylprop-1-ene is unique due to the presence of two isothiocyanate groups, which confer distinct reactivity and potential applications compared to similar compounds. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
62927-37-1 |
|---|---|
Formule moléculaire |
C6H6N2S2 |
Poids moléculaire |
170.3 g/mol |
Nom IUPAC |
1,3-diisothiocyanato-2-methylprop-1-ene |
InChI |
InChI=1S/C6H6N2S2/c1-6(2-7-4-9)3-8-5-10/h2H,3H2,1H3 |
Clé InChI |
VONGEKYLGLNUCF-UHFFFAOYSA-N |
SMILES canonique |
CC(=CN=C=S)CN=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



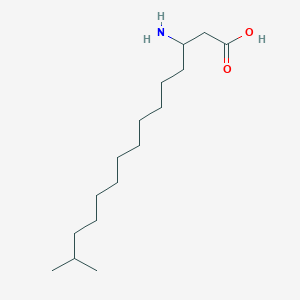
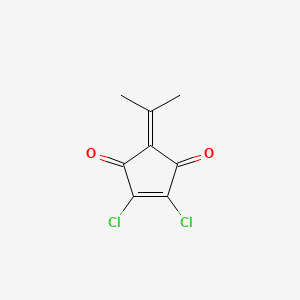
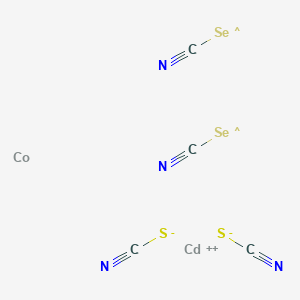
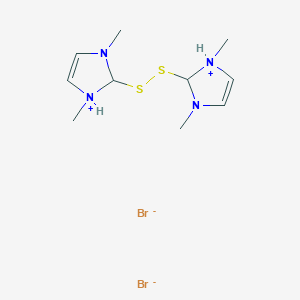


![2-[(1-Chloropropan-2-yl)oxy]propanoic acid](/img/structure/B14497616.png)
![2-[Benzyl(methyl)amino]ethanol;hydrobromide](/img/structure/B14497626.png)
![Ethyl 4-[4-(2-hydroxyethoxy)phenyl]butanoate](/img/structure/B14497630.png)

![(Bicyclo[3.3.1]nonan-1-yl)acetic acid](/img/structure/B14497633.png)
![S-[2-(Ethylcarbamoyl)phenyl] ethylcarbamothioate](/img/structure/B14497640.png)

